Primulaverin
Overview
Description
Primulaverin is a phenolic glycoside found in the roots and flowers of the plant species Primula veris, commonly known as cowslip. This compound is known for its medicinal properties, particularly its expectorant and diuretic effects. This compound is a significant secondary metabolite in Primula veris, contributing to its therapeutic potential .
Mechanism of Action
Target of Action
Primulaverin is a bioactive compound found in the plant species Primula veris It is known that this compound is a flavonoid , and flavonoids generally interact with a wide range of protein targets, including enzymes, receptors, and ion channels .
Mode of Action
They can modulate the activity of enzymes and receptors by binding to their active sites or allosteric sites . They can also interfere with cell signaling pathways, leading to changes in cell function .
Biochemical Pathways
For instance, they can inhibit the activity of certain enzymes involved in inflammation and cancer, such as cyclooxygenase and lipoxygenase . They can also modulate cell signaling pathways related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
The molecular properties of this compound, such as its molecular weight and polarity , suggest that it may be absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by enzymes in the liver and excreted in the urine or feces .
Result of Action
This compound, like other flavonoids, is believed to have various biological effects. It is found in Primula veris, a plant used traditionally for its expectorant and anti-inflammatory properties . This suggests that this compound may contribute to these effects, possibly by modulating the activity of enzymes and receptors involved in inflammation and mucus production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability and efficacy of this compound may be affected by factors such as the pH of the gastrointestinal tract, the presence of other compounds in the diet, and individual differences in metabolism . Furthermore, the stability of this compound may be influenced by factors such as temperature, light, and pH .
Biochemical Analysis
Biochemical Properties
Primulaverin plays a role in various biochemical reactionsThe compound’s structure, which includes a phenolic glycoside, may allow it to interact with a variety of biomolecules .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific studies on this compound dosage effects in animal models are currently lacking.
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Primulaverin can be synthesized through the glycosylation of 5-methoxy-2-hydroxybenzoic acid methyl ester with a suitable glycosyl donor. The reaction typically involves the use of a catalyst such as silver carbonate or silver oxide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from the roots and flowers of Primula veris. The plant material is dried and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Primulaverin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different phenolic compounds.
Major Products Formed:
Hydrolysis: Produces 5-methoxy-2-hydroxybenzoic acid methyl ester and sugar moieties.
Oxidation: Leads to the formation of various oxidized phenolic compounds.
Glycosylation: Results in different glycosylated derivatives of the aglycone.
Scientific Research Applications
Primulaverin has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic glycosides in plant extracts.
Biology: Studied for its role in plant metabolism and its impact on plant physiology.
Medicine: Investigated for its therapeutic potential, particularly its expectorant, diuretic, and anti-inflammatory properties.
Industry: Utilized in the formulation of herbal medicines and dietary supplements.
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O13/c1-28-8-3-4-11(9(5-8)18(27)29-2)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWVFJJMYKSVHM-HSMQXHTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934891 | |
Record name | Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154-61-0 | |
Record name | Primulaverin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIMULAVERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B99IC5K2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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